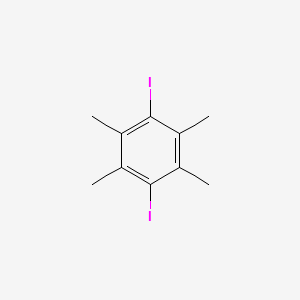

1,4-Diiodo-2,3,5,6-tetramethylbenzene

Beschreibung

Contextualizing Diiodinated Arenes in Modern Organic Chemistry

Diiodinated arenes are a class of organic compounds that have become indispensable in modern synthesis. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, rendering iodoarenes the most reactive aryl halides in many transformations. This heightened reactivity is particularly exploited in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. wikipedia.orglibretexts.org These reactions are foundational for the construction of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

In the Sonogashira coupling, for instance, an aryl iodide reacts with a terminal alkyne to form an aryl-alkyne, a common motif in pharmaceuticals and organic materials. organic-chemistry.org The high reactivity of the C-I bond allows these reactions to proceed under mild conditions, often at room temperature, which preserves sensitive functional groups elsewhere in the molecule. libretexts.org Furthermore, iodoarenes are key precursors for the synthesis of hypervalent iodine reagents, which are valued as versatile and environmentally benign oxidizing agents in organic chemistry.

Significance of the Tetramethylbenzene Scaffold in Directing Reactivity and Structure

The 1,2,4,5-tetramethylbenzene, or durene, core of the molecule plays a crucial role in defining its properties. wikipedia.org The four methyl groups provide significant steric bulk, which shields the benzene (B151609) ring and influences the trajectory of approaching reagents. This steric hindrance can enhance the selectivity of reactions at the iodine positions.

Electronically, the four methyl groups are electron-donating, which increases the electron density of the aromatic ring. This electronic effect can influence the rates and outcomes of synthetic transformations. Structurally, the durene scaffold is rigid and planar. When used as a linker in larger molecular constructs, it provides a well-defined geometry. Its high degree of symmetry is also a key feature, often leading to the formation of highly ordered crystalline materials, a desirable trait in the fields of crystal engineering and materials science. wikipedia.org

Overview of Research Trajectories for 1,4-Diiodo-2,3,5,6-tetramethylbenzene

The unique structural and electronic features of this compound have established several key directions for its application in research.

Supramolecular Chemistry and Halogen Bonding: As a diiodinated compound, it is an excellent halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. mdpi.com Researchers utilize molecules like diiododurene to construct complex, self-assembling supramolecular architectures. The strength and directionality of the C-I···Nu halogen bond make it a powerful tool for designing crystal structures with specific topologies and properties. mdpi.comresearchgate.net The rigidity of the durene backbone ensures that the iodine atoms are held in a fixed 1,4-disposition, making it an ideal linear linker for building predictable molecular networks.

Monomer for Advanced Materials: The compound is a prime candidate for use as a monomer in the synthesis of advanced polymers and porous materials like Covalent Organic Frameworks (COFs). amazonaws.comarxiv.org COFs are crystalline porous polymers with permanent porosity and highly ordered structures. The synthesis of COFs often relies on coupling reactions, such as the Sonogashira reaction, to link monomers into extended networks. The two iodine atoms of diiododurene can undergo double coupling reactions with multitopic linkers to form rigid, two- or three-dimensional frameworks with potential applications in gas storage, separation, and catalysis. arxiv.org

Rigid Linker in Organic Synthesis: In synthetic organic chemistry, this compound serves as a robust and sterically hindered building block. Its 1,4-substitution pattern allows it to function as a linear and rigid spacer to connect different molecular fragments. This is particularly useful in the construction of molecular wires, macrocycles, and other complex architectures where maintaining a specific distance and orientation between functional units is critical.

Table 2: Crystallographic Data for this compound This data corresponds to the entry in the Cambridge Structural Database (CSD).

| Parameter | Value | Reference |

| CSD Deposition Number | CCDC 219572 | nih.gov |

| Associated Publication | doi.org/10.1107/S0108270103012769 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 2₁/c | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-diiodo-2,3,5,6-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12I2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKCEXICRGEWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1I)C)C)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409243 | |

| Record name | 1,4-Diiodo-2,3,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3268-21-1 | |

| Record name | 1,4-Diiodo-2,3,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,4 Diiodo 2,3,5,6 Tetramethylbenzene

Strategies for Direct Diiodination of Tetramethylbenzene Derivatives

The direct introduction of two iodine atoms onto the tetramethylbenzene (durene) ring presents a straightforward approach to 1,4-diiodo-2,3,5,6-tetramethylbenzene. However, the relatively low reactivity of iodine necessitates the use of an oxidizing agent to generate a more potent iodinating species in situ. This is because the direct reaction of benzene (B151609) with iodine is reversible, and the hydrogen iodide (HI) byproduct is a strong reducing agent that can convert the iodo-aromatic product back to the starting materials. wikipedia.orgnih.gov

A common strategy for the direct iodination of polyalkylbenzenes involves the use of elemental iodine in the presence of a strong oxidizing agent and an acid catalyst. For instance, a well-established procedure for the mono-iodination of durene utilizes periodic acid dihydrate (H₅IO₆) and iodine in a solvent mixture of acetic acid, water, and concentrated sulfuric acid. orgsyn.org The reaction proceeds by heating the mixture, leading to the formation of iododurene. orgsyn.org While this specific procedure is optimized for mono-iodination, the principles can be adapted for di-iodination, likely by adjusting the stoichiometry of the iodinating reagents and the reaction time.

The general mechanism involves the oxidation of iodine to a more electrophilic species, which then attacks the electron-rich aromatic ring of durene. The reaction conditions, including the choice of oxidizing agent, solvent, and temperature, play a crucial role in the yield and selectivity of the di-iodination process.

Preparation from Halogenated Precursors (e.g., Brominated Analogs)

An alternative and often more controlled method for synthesizing this compound involves the use of halogenated precursors, most notably its brominated analog, 1,4-dibromo-2,3,5,6-tetramethylbenzene (B157619). This approach typically relies on halogen exchange reactions.

Conversion from 1,4-Dibromo-2,3,5,6-tetramethylbenzene

The conversion of 1,4-dibromo-2,3,5,6-tetramethylbenzene to its diiodo counterpart can be accomplished through a Finkelstein-type reaction. The classic Finkelstein reaction involves the exchange of one halogen for another, often driven by the differential solubility of the resulting metal halide salts. wikipedia.orgresearchgate.net For aromatic bromides, this transformation is typically catalyzed. wikipedia.org The reaction would involve treating the dibromodurene with an iodide salt, such as sodium iodide, in a suitable solvent. thieme-connect.debyjus.com The success of this method depends on the reactivity of the aryl bromide and the specific reaction conditions employed.

Lithium-Halogen Exchange Reactions for Aryl Iodide Formation

A powerful method for the formation of aryl iodides from aryl bromides is through a lithium-halogen exchange reaction. wikipedia.org This reaction involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium, at low temperatures. This generates a highly reactive aryllithium intermediate. wikipedia.orgharvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

This aryllithium species can then be quenched with an iodine source, such as molecular iodine (I₂), to yield the desired aryl iodide. For the synthesis of this compound from its dibromo analog, this process would need to be performed sequentially for both bromine atoms. The high reactivity of organolithium reagents necessitates careful control of the reaction conditions, particularly temperature, to avoid side reactions. nih.gov

Optimization of Reaction Conditions and Yields in Diiododurene Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing costs and environmental impact. This involves a systematic investigation of various reaction parameters. Methodologies such as Design of Experiments (DoE) can be employed to efficiently explore the effects of multiple variables and their interactions. galchimia.com

Key parameters that can be optimized include:

Reagent Stoichiometry: The molar ratios of the starting material, iodinating agent, and any catalysts or oxidizing agents directly impact the conversion and selectivity of the reaction.

Solvent: The choice of solvent can influence the solubility of reactants, reaction rates, and the ease of product isolation.

Temperature: Reaction temperature affects the rate of reaction and can also influence the formation of byproducts.

Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal duration for achieving maximum yield without significant product degradation.

Catalyst: In cases like the Finkelstein reaction, the choice and loading of the catalyst are critical for achieving efficient halogen exchange.

A systematic approach to optimizing these conditions, for instance, by running a series of small-scale experiments with varying parameters, can lead to a robust and high-yielding synthetic protocol. nih.govscielo.br

Below is an interactive data table summarizing hypothetical optimization data for the direct diiodination of durene.

| Entry | Durene (equiv.) | Iodine (equiv.) | Oxidizing Agent (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | 2.2 | 1.1 | 25 | 24 | 65 |

| 2 | 1 | 2.5 | 1.2 | 40 | 18 | 78 |

| 3 | 1 | 2.2 | 1.1 | 60 | 12 | 85 |

| 4 | 1 | 2.5 | 1.2 | 60 | 12 | 92 |

| 5 | 1 | 2.8 | 1.3 | 60 | 12 | 88 |

Scale-Up Considerations for Industrial and Large-Scale Research Applications

Transitioning the synthesis of this compound from a laboratory setting to an industrial or large-scale research application introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Key considerations for scale-up include:

Heat Transfer: Many iodination and organometallic reactions are exothermic. Efficient heat dissipation is crucial on a larger scale to prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more challenging.

Mass Transfer: Ensuring efficient mixing of reactants is vital for maintaining consistent reaction rates and preventing localized "hot spots." The choice of reactor and agitation system is critical.

Reagent Handling and Safety: The handling of large quantities of corrosive or pyrophoric materials, such as concentrated acids or organolithium reagents, requires specialized equipment and stringent safety protocols.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extractions and chromatography, can become cumbersome and costly at a larger scale. Alternative purification methods like crystallization or distillation may need to be developed and optimized.

Cost of Goods: The price of starting materials, reagents, and solvents becomes a major factor in the economic viability of a large-scale synthesis. Process optimization to improve yields and reduce waste is paramount.

Environmental Impact and Waste Disposal: The disposal of chemical waste must comply with environmental regulations. Developing a process that minimizes waste generation is a key aspect of green chemistry and sustainable manufacturing.

A thorough process hazard analysis (PHA) and careful process development are essential before attempting to scale up any synthetic route for this compound.

Advanced Reactivity and Transformation Studies of 1,4 Diiodo 2,3,5,6 Tetramethylbenzene

Cross-Coupling Reactions Utilizing 1,4-Diiodo-2,3,5,6-tetramethylbenzene as a Building Block

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is a versatile substrate for these transformations, allowing for the introduction of diverse functionalities at the 1 and 4 positions of the tetramethylbenzene core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are preeminent in facilitating a wide array of cross-coupling reactions. The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed transformations, leading to the formation of new aryl-aryl and aryl-alkyne linkages.

The Suzuki-Miyaura coupling is a powerful method for the construction of biaryl compounds. In the context of this compound, this reaction has been employed to synthesize novel azulene-dimers and functionalized biphenyl derivatives.

In one study, the Suzuki-Miyaura cross-coupling of azulene with this compound was investigated. researchgate.net The reaction was carried out using palladium(II) acetate as the catalyst, XPhos as the ligand, and potassium carbonate as the base in N,N-dimethylacetamide (DMA) at 160°C. researchgate.net This transformation resulted in the formation of a new aryl-aryl bond between the azulene moiety and the tetramethylbenzene core.

Another example involves the coupling of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine with this compound. This reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of potassium carbonate in dimethylformamide (DMF) at 110°C, yielded the corresponding biphenyl product in 68% yield.

Table 1: Suzuki-Miyaura Coupling Reactions of this compound

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Azulene | Palladium(II) acetate | XPhos | K₂CO₃ | DMA | 160°C | Not Reported | researchgate.net |

The Sonogashira coupling provides a direct route to connect aryl halides with terminal alkynes, forming valuable aryl-alkyne scaffolds. This compound has been successfully utilized in Sonogashira couplings to synthesize complex phenanthroline-based ligands.

In a notable example, the Sonogashira-Hagihara coupling of 3,8-diethynyl-phenanthroline with a large excess of this compound was performed. The reaction was catalyzed by dichlorobis(triphenylphosphine)palladium(II) with copper(I) iodide as a co-catalyst in a mixture of anhydrous benzene (B151609) and triethylamine at 80°C. This approach yielded the desired 3,8-bis(4-iodo-2,3,5,6-tetramethylphenylethynyl)-phenanthroline in 31% yield after purification. A similar procedure was employed for the coupling of a 2,9-disubstituted 3,8-diethynyl-phenanthroline derivative, affording the corresponding product in 36% yield.

Table 2: Sonogashira Coupling Reactions of this compound

| Alkyne | Catalyst | Co-catalyst | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,8-Diethynyl-phenanthroline | [PdCl₂(PPh₃)₂] | CuI | Benzene/Et₃N | Et₃N | 80°C | 31% |

While specific examples of Stille and Negishi couplings utilizing this compound as the primary substrate are not extensively detailed in the readily available literature, the principles of these reactions are well-established. The Stille coupling involves the reaction of an organotin compound with an organic halide, while the Negishi coupling utilizes an organozinc reagent. Given the reactivity of the C-I bonds in this compound, it is a highly plausible substrate for these transformations, offering pathways to a wide range of functionalized aromatic compounds. The introduction of an iodine atom into organic molecules is a crucial step in organic synthesis as the iodine atom can be readily substituted by other groups through transition metal-catalyzed reactions like Stille and Negishi cross-couplings to form new carbon-carbon bonds.

Other Metal-Catalyzed Cross-Coupling Methods

Beyond palladium, other transition metals, notably copper, can catalyze important cross-coupling reactions.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent a classic and still valuable method for the formation of aryl-aryl and aryl-heteroatom bonds. While specific, detailed research findings on the direct copper-catalyzed cross-coupling of this compound are not prevalent in the provided search results, the general utility of copper catalysis in coupling aryl iodides is well-documented. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can offer complementary reactivity and be more cost-effective. The Sonogashira coupling, for instance, often employs a copper co-catalyst, highlighting the synergistic role copper can play in C-C bond formation.

Mechanism and Selectivity in Cross-Coupling Pathways

The cross-coupling reactions of this compound, a sterically congested di-iodinated aromatic compound, present unique mechanistic and selectivity challenges. The general mechanism for common cross-coupling reactions like Sonogashira and Suzuki-Miyaura couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

In the Sonogashira coupling , a palladium(0) catalyst initiates the cycle by oxidative addition to the carbon-iodine bond of this compound. This is followed by a transmetalation step with a copper(I) acetylide, which is formed in a separate catalytic cycle involving a copper co-catalyst and the terminal alkyne. The final step is reductive elimination from the resulting palladium(II) complex to yield the coupled product and regenerate the palladium(0) catalyst.

For the Suzuki-Miyaura coupling , a similar palladium(0) catalytic cycle is operative. After oxidative addition of the diiodobenzene derivative, transmetalation occurs with an organoboron reagent in the presence of a base. Subsequent reductive elimination affords the corresponding biaryl product.

Selectivity in the cross-coupling of this compound is a critical aspect, particularly in achieving mono- or di-substituted products. The two iodine atoms are chemically equivalent, making selective monofunctionalization challenging. Typically, the second coupling reaction occurs at a faster rate than the first, often leading to the formation of the disubstituted product as the major component, even with a 1:1 stoichiometry of reactants. This is attributed to electronic effects where the introduction of an electron-donating or withdrawing group in the first coupling step can influence the reactivity of the remaining iodine atom.

Achieving high selectivity for the mono-coupled product often requires careful control of reaction conditions such as temperature, reaction time, and the stoichiometry of the coupling partners. In some cases, the use of specific ligands can influence the selectivity by modifying the steric and electronic environment of the palladium catalyst.

Impact of Steric and Electronic Factors on Coupling Efficiency

The efficiency of cross-coupling reactions involving this compound is significantly influenced by both steric and electronic factors.

Steric Factors: The four methyl groups on the benzene ring create considerable steric hindrance around the iodine atoms. This steric bulk can impede the approach of the bulky palladium catalyst complex for the initial oxidative addition step, potentially slowing down the reaction rate. Furthermore, the steric congestion can also affect the subsequent transmetalation and reductive elimination steps. The choice of phosphine ligands on the palladium catalyst is crucial; bulkier ligands can exacerbate steric clash, while smaller ligands might be necessary to facilitate the reaction. However, a certain degree of ligand bulk is often required to promote reductive elimination.

Electronic Factors: The four electron-donating methyl groups increase the electron density of the aromatic ring. This increased electron density can make the oxidative addition of the palladium(0) catalyst to the C-I bond more challenging, as this step is generally favored for electron-deficient aromatic halides. Conversely, the high polarizability of the carbon-iodine bond still allows for oxidative addition to occur. The electronic nature of the coupling partner in Suzuki-Miyaura and other cross-coupling reactions also plays a role. Electron-rich organoboron reagents may react slower than their electron-deficient counterparts due to less favorable transmetalation kinetics.

Functionalization of the Tetramethylbenzene Core via the Iodo-Substituents

A notable transformation of this compound involves the functionalization of its methyl groups. Specifically, oxidative monofluorination of one of the methyl groups has been achieved. This reaction is carried out using a system of lead dioxide (PbO₂) in a hydrogen fluoride-pyridine mixture (Olah's reagent), with dichloromethane (CH₂Cl₂) as a co-solvent.

The reaction proceeds at room temperature over an extended period (e.g., 96 hours) and results in the selective introduction of a single fluorine atom into one of the methyl groups, yielding 1-fluoro-2,3,5,6-tetramethyl-4-iodobenzene. This represents a unique method for side-chain fluorination of a methylated benzene derivative.

| Reactant | Reagents | Product |

|---|---|---|

| This compound | PbO₂, HF-Py, CH₂Cl₂ | 1-fluoro-2,3,5,6-tetramethyl-4-iodobenzene |

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

In the context of this compound, the iodine atoms themselves are not strong directing groups for ortho-lithiation. However, if a suitable DMG were introduced onto the tetramethylbenzene core, it could potentially direct lithiation to one of the adjacent methyl groups. Given the steric hindrance of the molecule, such a transformation would likely require carefully optimized conditions. The resulting organolithium species could then be trapped with various electrophiles to introduce new functional groups onto the methyl substituents. While the direct application of DoM to this compound is not extensively documented, the principles of DoM suggest it as a plausible, albeit challenging, route for further functionalization.

Reactions as Precursors for Aryne Generation

This compound can be considered as a potential precursor for the generation of a highly strained aryne intermediate, specifically 2,3,5,6-tetramethylbenzyne. The generation of arynes from 1,2-dihaloarenes is a well-established method, typically involving treatment with a strong base or an organometallic reagent.

In the case of this compound, the generation of an aryne would necessitate a formal 1,3-dehydrohalogenation, which is less common than the typical 1,2-elimination. However, under specific conditions, such as with highly reactive organolithium reagents or through metal-halogen exchange followed by elimination, the formation of a transient aryne species might be possible. The extreme steric crowding around the potential aryne bond would make this a highly reactive and challenging intermediate to generate and trap.

Transformation to Bis(trifluorovinyl)benzene Derivatives

The transformation of diiodoaromatic compounds into bis(trifluorovinyl)benzene derivatives is a valuable method for the synthesis of fluorinated monomers and materials. This transformation can be achieved through a cross-coupling reaction with a suitable trifluorovinylating agent.

For this compound, a potential route to the corresponding bis(trifluorovinyl) derivative would involve a palladium-catalyzed cross-coupling reaction with a trifluorovinyl organometallic reagent, such as a trifluorovinylzinc or trifluorovinylstannane reagent. The reaction would likely require optimization to overcome the steric hindrance of the substrate.

| Starting Material | Potential Reagent | Potential Product |

|---|---|---|

| This compound | (Trifluorovinyl)zinc bromide | 1,4-Bis(trifluorovinyl)-2,3,5,6-tetramethylbenzene |

This transformation would provide access to a sterically encumbered, fluorinated aromatic compound with potential applications in materials science due to the unique electronic properties conferred by the trifluorovinyl groups.

Application in Advanced Materials Science and Supramolecular Chemistry

Role in Polymer Chemistry and Conjugated Systems

The reactivity of the C-I bonds in 1,4-diiodo-2,3,5,6-tetramethylbenzene makes it an ideal monomer or precursor for various polymerization reactions, leading to materials with tailored electronic and physical properties.

Building Block for Conjugated Polymers

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and affords unique optical and electronic properties. This compound is a key starting material for creating such polymers through carbon-carbon bond-forming cross-coupling reactions.

Notably, palladium-catalyzed reactions like the Sonogashira and Suzuki couplings are employed to construct polymer chains.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. The polymerization of this compound with a di-alkyne monomer, such as 1,4-diethynylbenzene, yields a poly(phenylene ethynylene) (PPE) derivative. The resulting polymer features the durene unit alternating with alkyne groups, creating a rigid, conjugated backbone.

Suzuki Coupling: This method involves the reaction of an organoboron compound with an organohalide. By first converting the diiodo-durene into a diboronic acid or ester derivative, it can be polymerized with another aromatic dihalide to form poly(p-phenylene) (PPP) type polymers.

These reactions are foundational in synthesizing materials like poly(p-phenylene vinylene) (PPV) and its derivatives, which are utilized in organic electronics. The inclusion of the tetramethyl-substituted benzene (B151609) ring from the diiododurene precursor can improve the processability and solubility of these otherwise rigid polymers.

Synthesis of Bis(trifluorovinyl)benzene Compounds with Enhanced Thermal Stability

Polymers featuring perfluorocyclobutane (PFCB) linkages are known for their exceptional thermal stability, low dielectric constants, and high optical transparency. These polymers are typically formed through the thermal [2+2] cyclodimerization of trifluorovinyl ether (TFVE) groups.

This compound can serve as a precursor for a monomer bearing two TFVE groups. The synthesis involves a two-step process:

Conversion of the diiodo-durene to its corresponding diol, 2,3,5,6-tetramethylbenzene-1,4-diol.

Subsequent reaction of the diol with a reagent like bromotrifluoroethene under basic conditions to form 1,4-bis(trifluorovinyloxy)-2,3,5,6-tetramethylbenzene.

This monomer can then be heated to induce the cyclodimerization of the TFVE groups, forming a highly cross-linked polymer network incorporating stable PFCB rings. The resulting material exhibits significantly enhanced thermal stability compared to many conventional polymers, a property directly attributable to the strength of the C-F bonds and the stability of the perfluorinated ring structure.

Precursors for Ladder Tetrazine Polymers

Ladder polymers, which consist of two parallel backbones connected by regular cross-links, are sought after for their rigid structures and high thermal stability. The synthesis of these complex architectures often involves a "zipping-up" strategy where a precursor polymer is first formed and then cyclized to create the ladder structure.

This compound is a potential starting point for the synthesis of ladder polymers containing tetrazine rings. A plausible synthetic route would involve:

Transformation of the iodo groups into cyano (nitrile) groups, yielding 1,4-dicyano-2,3,5,6-tetramethylbenzene. This can be achieved through palladium-catalyzed cyanation reactions.

Polycondensation of the dinitrile monomer with hydrazine (B178648) (N₂H₄) to form a precursor polymer containing dihydrotetrazine rings.

Oxidation of the precursor polymer to convert the dihydrotetrazine units into aromatic tetrazine rings, thereby forming the final, fully conjugated ladder polymer.

This approach would yield a rigid material with extended π-conjugation, making it a candidate for applications in electronics and high-performance materials.

Application in Ethylene and α-Olefin Polymerization (via related dibromo compounds)

While the diiodo compound is primarily used in cross-coupling, its close analog, 1,4-dibromo-2,3,5,6-tetramethylbenzene (B157619), is relevant to the field of olefin polymerization through its use in Ziegler-Natta catalysis. Ziegler-Natta catalysts are responsible for the production of a vast majority of the world's polyethylene (B3416737) and polypropylene. These systems typically consist of a transition metal from Group IV (e.g., titanium or zirconium) and an organoaluminum co-catalyst.

The performance of these catalysts is highly dependent on the ligand environment around the metal center. 1,4-Dibromo-2,3,5,6-tetramethylbenzene can be used to synthesize specialized ligands. For instance, it can be converted into a Grignard reagent and reacted with a metal precursor like TiCl₄ to create an organometallic catalyst component. The bulky tetramethylphenyl (duryl) group acts as a sterically demanding ligand that influences:

Catalyst Activity: The steric hindrance can affect the rate of monomer coordination and insertion.

Polymer Properties: The ligand structure plays a crucial role in controlling the polymer's molecular weight, molecular weight distribution, and stereochemistry (e.g., tacticity in polypropylene).

By modifying the ligand structure with precursors like dibromodurene, chemists can fine-tune the polymerization process to produce polyolefins with specific desired properties.

Construction of Framework Materials

The precise geometry and reactive sites of this compound make it a valuable precursor for creating highly ordered, porous materials like Metal-Organic Frameworks.

Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). While this compound is not a linker itself, it is an excellent precursor for synthesizing functionalized linkers.

A common strategy is to convert the iodo groups into carboxylates, which are effective at coordinating with metal nodes. This transformation yields 2,3,5,6-tetramethylterephthalic acid. This dicarboxylate linker can then be reacted with various metal salts (e.g., zinc nitrate, copper acetate) under solvothermal conditions to assemble a rigid MOF. The tetramethyl-substituted core of the linker influences the pore size and geometry of the resulting framework.

Furthermore, the use of iodinated precursors offers advanced functionalization strategies:

Iodinated Linkers: If the linker is synthesized while retaining the iodine atoms, the resulting MOF will have iodo groups decorating its internal pores. These frameworks are of significant interest for the selective capture of volatile radioactive iodine from nuclear waste streams.

Post-Synthetic Modification (PSM): The C-I bond is a versatile functional group for further reactions. A MOF constructed with an iodinated linker can be treated with other reagents after its initial synthesis to introduce new functionalities. This allows for the precise installation of catalytic sites, sensing moieties, or other groups without having to re-synthesize the entire framework from scratch.

Table 1: Summary of Applications in Materials Synthesis

| Material Class | Synthetic Role of this compound | Key Reactions | Resulting Material Properties |

|---|---|---|---|

| Conjugated Polymers | Dihalo-monomer | Sonogashira & Suzuki Coupling | π-conjugated backbone, enhanced solubility, useful for organic electronics. |

| High-Stability Polymers | Precursor to bis(trifluorovinyl ether) monomer | Williamson Ether Synthesis, Thermal [2+2] Cycloaddition | Excellent thermal stability due to perfluorocyclobutane (PFCB) linkages. |

| Ladder Polymers | Precursor to dinitrile monomer | Cyanation, Polycondensation, Oxidation | Rigid double-stranded backbone, high thermal stability. |

| Polyolefins (via Dibromo Analog) | Precursor for catalyst ligands | Grignard Reaction, Ligand Synthesis | Control over polymer molecular weight and stereochemistry in Ziegler-Natta polymerization. |

| Metal-Organic Frameworks | Precursor to dicarboxylate linkers | Carboxylation, Solvothermal Synthesis | Crystalline, porous materials; potential for iodine capture and post-synthetic modification. |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,4-Diethynylbenzene |

| This compound |

| 1,4-dibromo-2,3,5,6-tetramethylbenzene |

| 2,3,5,6-tetramethylbenzene-1,4-diol |

| 2,3,5,6-tetramethylterephthalic acid |

| Bromotrifluoroethene |

| Copper Acetate |

| Ethylene |

| Hydrazine |

| Poly(p-phenylene) |

| Poly(p-phenylene vinylene) |

| Poly(phenylene ethynylene) |

| Polyethylene |

| Polypropylene |

| Titanium Tetrachloride |

Covalent Organic Frameworks (COFs) Development

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed entirely from light elements linked by strong covalent bonds. Their development offers a platform for creating tailor-made organic materials with permanent porosity and high thermal stability.

This compound is classified as a building block for Covalent Organic Framework (COF) linkers. ambeed.comambeed.com While not always incorporated into the final COF structure in its original form, it serves as a crucial precursor for creating more complex, functionalized linkers. The diiodo-functionality allows for further chemical reactions, such as cross-coupling, to build larger, multitopic linkers necessary for COF synthesis. The inclusion of heavy atoms like iodine in the COF structure is a strategy used to develop materials for specific applications, such as radiosensitizers for enhanced radiotherapy, due to their ability to absorb X-rays.

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The forces governing these assemblies are non-covalent intermolecular interactions, among which halogen bonding has emerged as a powerful tool for crystal engineering.

Halogen Bonding Interactions Involving Diiododurene

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). The iodine atoms in this compound possess a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the atom, opposite to the C–I covalent bond. This positive region allows the iodine to interact attractively with electron-rich atoms or regions, such as lone pairs on nitrogen or oxygen, or the π-systems of aromatic rings. These interactions are highly directional and have been widely exploited in the design of supramolecular complexes.

A significant application of diiododurene in supramolecular chemistry is its use as an electron donor in the formation of donor-acceptor co-crystals. Through a modular co-crystallization approach, this compound can be combined with electron-accepting molecules to create highly ordered crystalline materials with unique photophysical properties.

In one notable study, co-crystallization of diiododurene (the donor) with pyromellitic diimide (the acceptor) resulted in a material exhibiting unprecedented ambient charge-transfer (CT) phosphorescence. The strong intermolecular donor-acceptor interactions, facilitated by the electron-rich nature of the diiododurene and the presence of heavy iodine atoms, promote the generation and stabilization of triplet excitons, leading to emission from a CT triplet state. This research highlights the critical role of diiododurene in modulating the excited-state emission characteristics of organic materials.

| Property | Value |

| Donor Compound | This compound |

| Acceptor Compound | Pyromellitic diimide |

| Resulting Phenomenon | Ambient Charge-Transfer (CT) Phosphorescence |

| Emission Source | 3CT (Triplet Charge-Transfer) Excited State |

| Role of Diiododurene | Electron Donor, Facilitates Intersystem Crossing (ISC) |

Impact on Excited State Emission Characteristics (e.g., Charge-Transfer Phosphorescence)

A significant application of this compound is in the engineering of luminescent materials, particularly in achieving room temperature phosphorescence through charge-transfer (CT) interactions. When co-crystallized with an electron acceptor like pyromellitic diimide (PmDI), this compound acts as a potent electron donor. rsc.org

The presence of the electron-rich tetramethylbenzene core facilitates the formation of a charge-transfer state, while the heavy iodine atoms promote intersystem crossing (ISC) from the singlet CT excited state to the triplet CT excited state (³CT). This process enables efficient phosphorescence directly from the charge-transfer state, a phenomenon that is otherwise rare in purely organic materials at ambient conditions. rsc.org

In a donor-acceptor co-crystal of pyromellitic diimide and this compound, an ambient charge-transfer phosphorescence with notable efficiency and lifetime is observed. rsc.org The emission originates from the ³CT excited state, a direct result of the heavy-atom effect introduced by the iodine substituents. rsc.org This modular, non-covalent approach allows for the tuning of the excited state landscape of the acceptor molecule, selectively harvesting the triplet excitons for phosphorescent emission. rsc.org

| Donor Molecule | Acceptor Molecule | Observed Emission Type | Origin of Emission |

|---|---|---|---|

| This compound | Pyromellitic diimide | Charge-Transfer (CT) Phosphorescence | ³CT Excited State |

| 1-Bromo-4-iodobenzene | Pyromellitic diimide | Locally Excited (LE) Phosphorescence | ³LE Excited State |

Catalysis of Molecular Dynamics via Halogen Bonding

Halogen bonding has been identified as a powerful, non-covalent interaction capable of catalyzing molecular dynamics within solid-state crystalline structures. This "dynamics catalysis" refers to the reduction of the energy barrier associated with a dynamic process, such as the rotation of a methyl group. researchgate.net The iodine atoms on this compound are strong halogen bond (XB) donors, making the molecule a prime candidate for this application.

The catalytic ability of the halogen bond is tunable, with stronger XB donors generally acting as superior dynamics catalysts. researchgate.net Given that the strength of halogen bonding increases with the polarizability of the halogen atom (I > Br > Cl), iodo-substituted compounds like this compound are expected to be highly effective. By precisely positioning these strong XB donors within a crystal lattice, it is possible to influence and control the motional properties of adjacent molecules, a principle with potential applications in molecular machines and functional materials. researchgate.netnih.gov

| Interaction Type | Example System | Activation Energy (Ea) for Methyl Rotation (kJ/mol) | Reduction in Ea vs. Pure Compound |

|---|---|---|---|

| None (Pure Compound) | 2,3,5,6-tetramethylpyrazine (TMP) | 7.31 | N/A |

| Hydrogen Bonded | (Oxalic acid)(TMP) | 5.02 | ~31% |

| Halogen Bonded | (1,4-diiodotetrafluorobenzene)(TMP) | 2.84 | ~61% |

π-Stacking Interactions in Solid-State Structures

In the solid state, aromatic molecules like this compound often organize into ordered structures influenced by non-covalent interactions, including π-stacking. This interaction involves the attractive force between the electron clouds of adjacent aromatic rings. researchgate.netstfc.ac.uk The specific geometry of π-stacking interactions—such as parallel-displaced or T-shaped arrangements—plays a critical role in determining the electronic and physical properties of the resulting material. researchgate.netnih.gov

While a crystal structure of this compound has been reported, detailed analyses focusing specifically on its π-stacking geometries are not extensively covered in the available literature. However, the principles of π-stacking are well-established. The interaction is not strictly parallel (sandwich-style) but often involves an offset, known as a parallel-displaced geometry, which is energetically more favorable. researchgate.netnih.gov This arrangement minimizes electrostatic repulsion while maximizing attractive dispersion forces. nih.gov The precise nature of these interactions dictates the packing efficiency and can influence properties like charge mobility in organic semiconductors.

| Parameter | Description | Typical Values for Benzene Dimer |

|---|---|---|

| Normal Distance (h) | The perpendicular distance between the planes of the two aromatic rings. | ~3.4 - 3.8 Å |

| Horizontal Displacement (d) | The offset distance between the centers of the two parallel aromatic rings. | ~1.5 - 1.8 Å |

| Interplanar Angle (γ) | The angle between the normal vectors of the two ring planes. Defines parallel vs. T-shaped geometry. | Parallel: <30°, T-shaped: ~90° |

Utilization as a Molecular Scaffold for Complex Architectures

Substituted benzene rings are frequently used as rigid scaffolds or templates in supramolecular chemistry to pre-organize functional groups in a specific spatial arrangement. researchgate.netnih.govrsc.org this compound is a compelling candidate for such applications due to its combination of a rigid, sterically defined core and highly directional functional groups.

The central tetramethylbenzene unit provides a robust and predictable platform. The four methyl groups add steric bulk, which can influence the conformation and packing of larger assemblies. More importantly, the two iodine atoms at the 1 and 4 positions act as reliable and linear halogen bond donors. nih.gov This high directionality allows for the programmed self-assembly of complex, ordered supramolecular architectures. nih.gov

By using this compound as a foundational building block, chemists can design and construct higher-order structures like 1D chains, 2D networks, and 3D frameworks. The strength and directionality of the C-I⋯X halogen bond can be exploited to connect to various halogen bond acceptors (e.g., pyridines, carboxylates), making this molecule a versatile tool for crystal engineering and the development of functional materials with desired topologies and properties. nih.govrsc.org

Photophysical and Electronic Properties in Advanced Organic Devices

Charge-Transfer Phenomena in Donor-Acceptor Systems

The interaction between electron donor and acceptor molecules can lead to the formation of charge-transfer (CT) complexes, which exhibit distinct photophysical properties. 1,4-Diiodo-2,3,5,6-tetramethylbenzene serves as a potent electron donor in such systems, facilitating the exploration of excited state dynamics.

Modulation of Excited State Manifolds in Co-crystals

The electronic excited state manifolds of organic molecules can be systematically engineered through non-covalent interactions in co-crystals. researchgate.net Co-crystallization of an acceptor molecule, such as pyromellitic diimide (PmDI), with an electron-rich aromatic donor like this compound allows for the tuning of the entire excited state landscape through "through-space" charge-transfer interactions. researchgate.netscbt.com

This modular approach influences the excited state emission characteristics, enabling the selective harvesting of emission from either locally excited (LE) or charge-transfer (CT) states. researchgate.net The presence of heavy iodine atoms in the this compound donor facilitates intersystem crossing (ISC), a key process for accessing triplet states. researchgate.net By forming a co-crystal with PmDI, the resulting donor-acceptor complex exhibits unique emissive properties derived from the stabilized charge-transfer triplet state. researchgate.net

Ambient Charge-Transfer Phosphorescence

A significant outcome of the charge-transfer interactions in co-crystals of this compound and PmDI is the generation of ambient charge-transfer phosphorescence. researchgate.net Typically, phosphorescence from organic materials is weak at room temperature and requires cryogenic conditions. However, the co-crystal strategy effectively stabilizes the charge-transfer triplet state (³CT), leading to notable phosphorescence under ambient conditions. researchgate.net

The combination of an electron-rich donor containing heavy atoms with a suitable acceptor leads to an unprecedented ambient CT phosphorescence with impressive efficiency and a significant lifetime. researchgate.net This phenomenon arises from the efficient population of the ³CT state, which is stabilized by the intermolecular charge-transfer interactions within the crystal lattice. researchgate.net

Tuning Emission from Charge-Transfer (CT) to Locally Excited (LE) States

The nature of the emission can be precisely controlled by modulating the electronic characteristics of the donor molecule within the donor-acceptor co-crystal. researchgate.net By systematically varying the electron-donating strength of the donor, it is possible to switch the phosphorescent emission from a charge-transfer state to a locally excited state. researchgate.net

For instance, when the strong electron donor this compound is used, the system exhibits phosphorescence from the ³CT excited state. researchgate.net If the donating strength is gradually minimized by replacing it with weaker donors like 1,2-diiodo-4,5-dimethylbenzene (B1606497) or 1-bromo-4-iodobenzene, the phosphorescence emission source shifts to the ³LE excited state of the acceptor molecule. researchgate.net This demonstrates a powerful strategy for tuning the fundamental emissive properties of organic materials by altering the non-covalent interactions within the co-crystal structure. researchgate.netscbt.com

| Donor Compound | Donor Type | Resulting Emission Type |

|---|---|---|

| This compound (D₁) | Strong Electron Donor with Heavy Atoms | Charge-Transfer Phosphorescence (³CT) |

| 1,2-Diiodo-3,4,5,6-tetramethylbenzene (D₂) | Strong Electron Donor with Heavy Atoms | Charge-Transfer Phosphorescence (³CT) |

| 1-Bromo-4-iodobenzene (D₄) | Weaker Electron Donor | Locally Excited Phosphorescence (³LE) |

| p-Xylene | Electron-Rich Solvent | Charge-Transfer Fluorescence (¹CT) |

| Tetrahydrofuran (THF) | Non-Aromatic Solvent | Locally Excited Fluorescence (¹LE) |

Potential in Organic Electronics and Optoelectronics

While the fundamental photophysical properties of this compound in donor-acceptor systems have been established, its direct application in functional organic electronic devices is an area of prospective research.

Applications in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

A comprehensive review of current scientific literature does not indicate that this compound has been specifically incorporated as a primary component in the active layers of organic light-emitting diodes (OLEDs) or organic solar cells. The ability to generate ambient phosphorescence from its charge-transfer complexes is a promising characteristic, as phosphorescent materials are crucial for achieving high efficiency in OLEDs. However, further research is required to develop and characterize materials derived from this compound that possess the necessary charge transport and film-forming properties for device fabrication.

Semiconducting Properties of Derived Materials

There is currently a lack of specific research data on the semiconducting properties, such as charge carrier mobility, of materials directly derived from this compound. The compound's role has primarily been investigated as a molecular building block for studying fundamental charge-transfer phenomena in co-crystals. The development of polymers or other functional materials from this precursor and the subsequent characterization of their semiconducting performance have not been extensively reported in the literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

While comprehensive, standalone Density Functional Theory (DFT) studies dedicated solely to the electronic structure and reactivity of 1,4-diiodo-2,3,5,6-tetramethylbenzene are not extensively reported in the literature, its electronic properties are implicitly explored in studies where it is used as a building block for more complex systems. For instance, in the synthesis of arylborane–dipyrrinato zinc(II) complexes, this compound serves as a precursor. rsc.org DFT calculations (B3LYP/LanL2DZ for zinc and B3LYP/6-31G(d,p) for other atoms) performed on the final complex help to elucidate the electronic transitions observed in its absorption spectra. rsc.org

Furthermore, in studies of charge-transfer phosphorescence in organic donor-acceptor co-crystals, this compound is identified as an electron-rich aromatic donor. acs.orgresearchgate.net The interaction of its electron density with an acceptor molecule, a pyromellitic diimide derivative, modulates the excited state emission characteristics of the resulting co-crystal. acs.orgresearchgate.net This suggests a high-lying Highest Occupied Molecular Orbital (HOMO) for this compound, a characteristic feature of electron-rich aromatic compounds, which is a key factor in its reactivity and ability to form charge-transfer complexes.

Modeling of Intermolecular Interactions, including Halogen Bonding

The solid-state structure of this compound provides a foundational understanding of its intermolecular interactions, most notably halogen bonding. The crystallographic study by Britton and Gleason (2003) revealed that the compound packs with four molecules in the asymmetric unit, and most of the iodine atoms are in contact with other iodine atoms. nih.gov Six of these I···I contacts are shorter than 4.2 Å, with one set of three contacts forming a triangular arrangement with I···I distances all less than 3.9 Å. nih.gov These short contacts are indicative of significant halogen bonding interactions, which play a crucial role in the crystal packing.

Quantum chemical calculations have been employed to explore the nature and strength of I···O and I···I interactions in supramolecular nanotubes where this compound was used as a synthetic precursor. uva.nl While these calculations were performed on a larger, more complex macrocyclic system, the fundamental principles of halogen bonding involving the iodine atoms originating from the diiododurene moiety are relevant. Halogen bonding arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the C-I bond axis, which can interact favorably with a nucleophilic region on an adjacent molecule.

The following table summarizes the key crystallographic data related to the intermolecular I···I contacts in solid this compound, which are indicative of halogen bonding.

| Interaction Type | Number of Contacts < 4.2 Å | Shortest Contact Distance (Å) |

| I···I | 6 | < 3.9 |

| Data sourced from Britton and Gleason (2003). nih.gov |

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, Luminescence)

The direct computational prediction of the full spectroscopic profile (NMR, UV-Vis, Luminescence) of isolated this compound is not a central theme in the available literature. However, experimental spectroscopic data is available and often used for characterization. For example, a DEPT-135 NMR spectrum has been reported in the context of its reaction with a disilenide. researchgate.net

Theoretical predictions of spectroscopic properties are often performed to complement experimental findings, especially in cases of complex structures or to understand electronic transitions. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis spectra. rsc.org In the study of the arylborane–dipyrrinato zinc(II) complex derived from this compound, TD-DFT calculations were used to estimate the energies and oscillator strengths of electronic excitations in the final product. rsc.org

Similarly, DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, are a powerful tool for predicting NMR chemical shifts. nih.govresearchgate.netnih.govmdpi.com While a dedicated study predicting the NMR spectrum of this compound has not been found, the methodologies are well-established. Such calculations would be valuable for confirming spectral assignments and understanding the electronic environment of the different nuclei in the molecule.

The luminescent properties are highly dependent on the molecular environment. As observed in co-crystals, this compound can participate in charge-transfer interactions that lead to phosphorescence. acs.orgresearchgate.net The computational modeling of such properties would require consideration of the intermolecular interactions within the co-crystal lattice and the nature of the charge-transfer excited states.

Simulations of Molecular Dynamics in Condensed Phases

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules in condensed phases (liquids or solids). nih.govdtic.milut.ac.ir There are no specific molecular dynamics simulation studies reported for this compound in the literature. Such simulations could, however, provide valuable information about the conformational flexibility of the methyl groups, the vibrational modes of the molecule, and the stability of the crystal lattice at different temperatures and pressures.

MD simulations of crystalline benzene (B151609) and its derivatives have been performed to study reorientational motions. nih.gov Similar studies on this compound could elucidate the dynamics of the durene core and the influence of the heavy iodine atoms on the lattice dynamics. The development of accurate force fields, which are essential for meaningful MD simulations, would be a necessary first step and could potentially be derived from quantum chemical calculations.

Analytical and Spectroscopic Characterization Techniques in Research

Single-Crystal X-ray Diffraction for Structural Elucidation

The crystallographic data for 1,4-diiodo-2,3,5,6-tetramethylbenzene is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 219572. nist.gov The analysis of a single crystal of the compound reveals its specific crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystalline lattice.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| CCDC Number | 219572 |

| Empirical Formula | C₁₀H₁₂I₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.012(2) |

| b (Å) | 8.883(2) |

| c (Å) | 9.155(2) |

| α (°) | 90 |

| β (°) | 109.43(3) |

| γ (°) | 90 |

| Volume (ų) | 613.9(3) |

This data is based on the crystallographic information file for CCDC 219572.

The data from single-crystal X-ray diffraction confirms the planar benzene (B151609) ring with four methyl groups and two iodine atoms substituted at the 1, 2, 3, 4, 5, and 6 positions. This technique is indispensable for confirming the regiochemistry of the synthesis and understanding intermolecular interactions in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹⁹F NMR, ²H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H NMR and ¹³C NMR are the most relevant techniques.

Due to the high symmetry of the molecule, a simplified NMR spectrum is expected. All twelve protons of the four methyl groups are chemically equivalent, as are the four methyl carbons and the two iodinated aromatic carbons. This equivalence leads to single, sharp signals in the respective NMR spectra.

While specific, experimentally verified high-resolution spectra for this compound are not widely available in public databases, the expected chemical shifts can be predicted based on the molecular structure. The electron-withdrawing effect of the iodine atoms would cause the methyl proton and carbon signals to appear at a specific downfield region.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | ~2.5 | Singlet |

| ¹³C (Methyl) | ~25-30 | Quartet (in ¹H-coupled) |

| ¹³C (Aromatic C-I) | ~100-110 | Singlet |

Mass Spectrometry (e.g., ESI-MS, GC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) would be suitable.

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (386.01 g/mol ). nih.gov Due to the presence of iodine, a characteristic isotopic pattern would be observed. The primary isotope of iodine is ¹²⁷I.

Fragmentation of the molecular ion would likely involve the loss of iodine atoms and methyl groups.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 386 | [C₁₀H₁₂I₂]⁺ (Molecular Ion) |

| 259 | [C₁₀H₁₂I]⁺ (Loss of one Iodine atom) |

| 132 | [C₁₀H₁₂]⁺ (Loss of two Iodine atoms) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. For this compound, these spectra would be characterized by vibrations of the tetramethyl-substituted benzene ring and the carbon-iodine bonds.

Key expected vibrational modes include C-H stretching and bending from the methyl groups, C-C stretching of the aromatic ring, and C-I stretching.

Table 4: Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 2950-3000 | C-H stretch (methyl) |

| 1450-1480 | C-H bend (methyl) |

| 1370-1390 | C-H bend (methyl) |

| 1550-1600 | C=C stretch (aromatic ring) |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The absorption spectrum of this compound is expected to be dominated by π-π* transitions of the substituted benzene ring. The presence of iodine atoms as substituents may cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted durene.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all aromatic compounds are highly fluorescent, the rigid structure of this compound might allow for some fluorescence emission. The specific emission wavelength and quantum yield would provide further insight into its electronic properties.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques like TGA and DSC are used to study the thermal stability and phase behavior of materials.

Thermogravimetric Analysis (TGA) would reveal the decomposition temperature of this compound. A TGA curve would show the percentage of mass loss as a function of increasing temperature, indicating the onset of thermal degradation.

Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point, which is reported to be around 140 °C. fishersci.ca Other phase transitions, if any, would also be detected by this method.

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Catalysis

The presence of two iodine atoms on the tetramethylbenzene core makes 1,4-Diiodo-2,3,5,6-tetramethylbenzene a versatile substrate for a variety of chemical transformations. Future research is poised to explore its reactivity in novel reaction pathways, particularly in the realm of catalysis.

The carbon-iodine bonds in this compound are amenable to participation in a range of cross-coupling reactions. While established methods like Suzuki-Miyaura and Sonogashira couplings are anticipated to be effective, future work will likely focus on developing more sustainable and efficient catalytic systems for these transformations. researchgate.netdntb.gov.uaacs.orgjddhs.commdpi.comejcmpr.comwikipedia.org The development of novel catalysts, including those based on earth-abundant metals or even organocatalysts, could offer greener alternatives to traditional palladium-based systems. researchgate.netgoogle.comrsc.org

Furthermore, the potential for this compound to act as a precursor to organometallic complexes that themselves can serve as catalysts is a promising area of investigation. The steric bulk provided by the four methyl groups could influence the coordination chemistry and catalytic activity of such complexes, potentially leading to catalysts with unique selectivity and reactivity. Research into hypervalent iodine chemistry also presents an exciting frontier, where this compound could be a precursor to stable hypervalent iodine reagents, which are known to be powerful and environmentally friendly oxidizing agents in a variety of organic transformations. beilstein-journals.orgbohrium.com

Design of Advanced Functional Materials with Tunable Properties

A significant area of future research lies in the use of this compound as a building block for advanced functional materials. The ability of the iodine atoms to participate in halogen bonding is a key feature that can be exploited in the design of supramolecular assemblies with tailored properties. nih.govacs.orgresearchgate.netacs.orgrsc.orgeurekalert.orgresearchgate.netresearchgate.net

Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, allows for the precise control of the arrangement of molecules in the solid state. This has been demonstrated in the formation of co-crystals of this compound with various electron-accepting molecules. These co-crystals have been shown to exhibit charge-transfer phosphorescence, a phenomenon where the emission of light can be tuned by altering the components of the co-crystal. This opens up possibilities for the development of new phosphorescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging.

The table below summarizes some of the key photophysical properties that could be tuned in such materials.

| Property | Potential Application | Tunability Mechanism |

| Emission Wavelength | OLEDs, Bioimaging | Altering the electron donor-acceptor strength in co-crystals |

| Phosphorescence Lifetime | Sensors, Security Inks | Modifying the heavy-atom effect through halogen substitution |

| Quantum Yield | High-efficiency lighting | Optimizing the molecular packing in the crystal lattice |

Future work in this area will likely involve the systematic variation of the co-crystal components to achieve a wide range of photophysical properties. The use of computational modeling will be crucial in predicting the structures and properties of these materials before their synthesis.

Integration into Multi-Component Systems for Enhanced Functionality

The rigid structure and bifunctional nature of this compound make it an excellent candidate for incorporation into more complex multi-component systems, such as metal-organic frameworks (MOFs) and porous organic polymers (POPs). nih.govresearchgate.neteurekalert.orgnih.govnih.govresearchgate.netresearchgate.net

In MOFs, this compound could serve as a rigid organic linker, connecting metal nodes to form porous, crystalline structures. The presence of the iodine atoms could introduce additional functionality to the MOF, such as catalytic activity or the ability to selectively adsorb certain molecules. The tetramethylbenzene core would provide a robust and thermally stable framework.

Similarly, in POPs, this compound could be used as a monomer in polymerization reactions to create highly porous and stable materials. nih.govresearchgate.netacs.orgnih.gov These materials could have applications in gas storage and separation, catalysis, and as supports for other functional molecules. The ability to post-synthetically modify the iodine atoms would offer a route to further functionalize these polymers.

Development of Sustainable Synthesis Routes

As the potential applications of this compound expand, the development of sustainable and environmentally friendly methods for its synthesis will become increasingly important. Traditional iodination methods often rely on harsh reagents and produce significant amounts of waste. bohrium.comtaylorfrancis.comolemiss.edu

Future research will likely focus on the development of greener iodination protocols. This could involve the use of milder and more selective iodinating agents, the development of catalytic iodination methods, and the use of more environmentally benign solvents. dntb.gov.uajddhs.commdpi.comejcmpr.comgoogle.comtaylorfrancis.comrsc.orgnih.govnih.gov Mechanochemistry, which involves carrying out reactions in the solid state with minimal or no solvent, is another promising avenue for the sustainable synthesis of this compound. nih.gov

The table below outlines some potential green chemistry approaches for the synthesis of this compound.

| Green Chemistry Approach | Potential Advantages |

| Catalytic Iodination | Reduced reagent usage, milder reaction conditions |

| Use of Green Solvents | Reduced environmental impact, improved safety |

| Mechanochemical Synthesis | Solvent-free, reduced waste, improved energy efficiency |

| Flow Chemistry | Improved safety and control, easier scale-up |

Bio-inspired Applications and Biological Interactions

The exploration of the biological activity and potential bio-inspired applications of this compound is a largely untapped area of research. Iodinated organic compounds are known to have a wide range of biological activities, and it is plausible that this compound or its derivatives could exhibit interesting pharmacological properties. beilstein-journals.orgrsc.orgresearchgate.netmdpi.commdpi.comresearchgate.net

Future research could involve screening this compound and its derivatives for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. The high iodine content of the molecule also suggests potential applications in bioimaging. For example, radioiodinated versions of this compound could be developed as probes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. acs.orgnih.govnih.govmdpi.comresearchgate.net

Q & A

Q. What synthetic methodologies are reported for preparing 1,4-Diiodo-2,3,5,6-tetramethylbenzene, and how do steric effects influence reaction efficiency?

Methodological Answer: While direct synthesis pathways are not explicitly detailed in the provided evidence, analogous halogenation strategies for tetramethylbenzenes (e.g., bromination of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene ) suggest that iodination of 1,2,4,5-tetramethylbenzene (durene) could employ iodine monochloride (ICl) or directed metalation. Steric hindrance from methyl groups may require elevated temperatures or extended reaction times to achieve di-substitution. Optimization of solvent polarity (e.g., acetic acid/acetonitrile mixtures) and catalyst loading could improve yields, as seen in cyclophane syntheses using structurally related diamines .

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in heavily substituted aromatic compounds like this diiodo derivative?

Methodological Answer: SHELXL’s dual-space refinement algorithms effectively handle heavy-atom (iodine) positioning and methyl group conformations. High-resolution data (< 0.8 Å) mitigates absorption effects from iodine, while the TWINABS tool corrects for potential twinning. For best results, small crystals (< 0.2 mm) and low-temperature data collection (100 K) are recommended, as demonstrated in brominated analog studies .

Q. Which spectroscopic techniques provide optimal characterization of substitution patterns in polyhalogenated tetramethylbenzenes?

Methodological Answer:

- 1H NMR : Methyl groups appear as a singlet (δ 2.3–2.5 ppm) due to para-substitution symmetry.

- 13C NMR : Iodine’s deshielding effect shifts C-I carbons to δ 90–100 ppm.

- HRMS : Molecular ion clusters (e.g., [M]+ at m/z 401.87) confirm diiodination. Cross-referencing with elemental analysis ensures purity, as applied in MOF ligand characterization .

Advanced Research Questions

Q. What computational approaches predict the electronic environment of iodine atoms in this compound, and how do they correlate with experimental reactivity data?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models iodine’s σ-hole characteristics and charge distribution, explaining its nucleophilic substitution tendencies. These calculations align with observed reactivity in cross-coupling reactions, where iodine acts as a leaving group. Conformational stability analyses (e.g., trans vs. cis orientations) can guide ligand design for coordination polymers .

Q. What role does this compound serve in constructing metal-organic frameworks (MOFs), based on structural analogs?

Methodological Answer: The diiodo groups enable post-synthetic modification via Ullmann or Suzuki couplings to form bis(imidazolylmethyl) linkers, as seen in [Zn(bdc)(bimx)] MOFs. Methyl groups enhance ligand rigidity while maintaining solubility during hydrothermal synthesis. Comparative studies with fluorinated analogs (e.g., tetrafluoro derivatives) reveal tunable porosity through halogen substitution .

Q. How do isotopic labeling strategies (e.g., deuterated analogs) enhance mechanistic studies of this compound’s reactions?

Methodological Answer: Deuterium incorporation at methyl positions (e.g., 1,2,4,5-tetramethylbenzene-d14) allows tracking of methyl group participation in radical or electrophilic processes via kinetic isotope effects. Isotopomer distributions in HRMS or 2H NMR (e.g., δ 2.1–2.4 ppm for CD3 groups) provide mechanistic insights, as applied in deuteration of aromatic precursors .

Q. What crystallographic challenges arise from the compound’s high molecular weight and heavy atoms, and how are they mitigated?

Methodological Answer: Strong X-ray absorption by iodine necessitates small crystals (< 0.2 mm) and data correction via SADABS. Direct methods in SHELXD efficiently solve structures despite low resonance scattering. For twinned crystals, the HKLF5 format in SHELXL enables robust refinement, as demonstrated in bromomethyl-tetramethylbenzene studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.